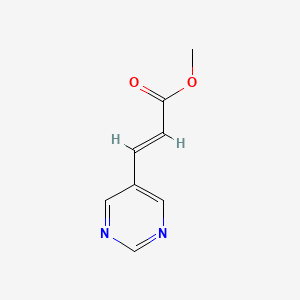

(E)-methyl 3-(pyrimidin-5-yl)acrylate

Overview

Description

(E)-methyl 3-(pyrimidin-5-yl)acrylate is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It’s worth noting that pyrimidine derivatives often function through direct association or alkylation of nucleic acids . This interaction can lead to changes in the structure and function of the nucleic acids, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of dna and rna . The compound’s interaction with these pathways can lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The compound’s molecular weight (17819 g/mol) and molecular formula (C₉H₁₀N₂O₂) suggest that it may have good bioavailability

Result of Action

Given the known activities of pyrimidine derivatives, it’s plausible that the compound could have various effects, such as inhibiting enzyme activity, altering gene expression, or disrupting cellular processes .

Biochemical Analysis

Biochemical Properties

(E)-methyl 3-(pyrimidin-5-yl)acrylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to bind to certain proteins or enzymes is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can have varying effects depending on the duration of exposure, with potential long-term impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is vital for determining the compound’s efficacy and safety .

Subcellular Localization

This compound’s subcellular localization is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s activity and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

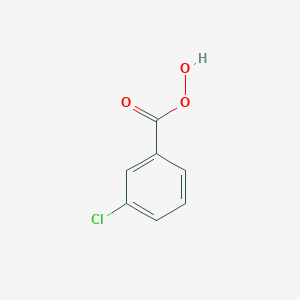

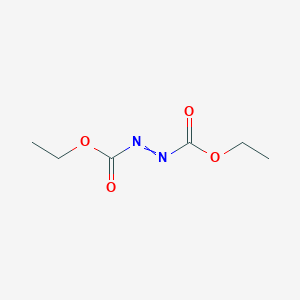

The synthesis of (E)-methyl 3-(pyrimidin-5-yl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. One common method involves the reaction of 5-bromopyrimidine with methyl acrylate in the presence of palladium diacetate, N-ethyl-N,N-diisopropylamine, and phosphorous acid trimethyl ester in N,N-dimethylformamide at 110°C for 1 hour under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Heck reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(pyrimidin-5-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

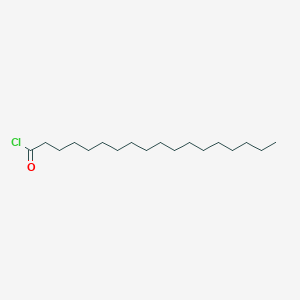

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

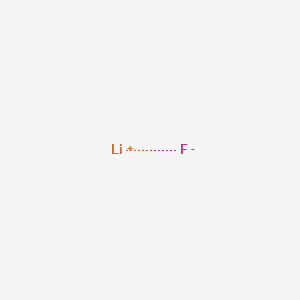

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols or amines.

Scientific Research Applications

(E)-methyl 3-(pyrimidin-5-yl)acrylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

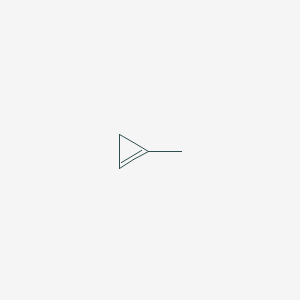

Pyrimidine: The parent compound, which serves as the core structure for (E)-methyl 3-(pyrimidin-5-yl)acrylate.

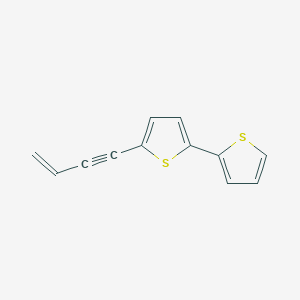

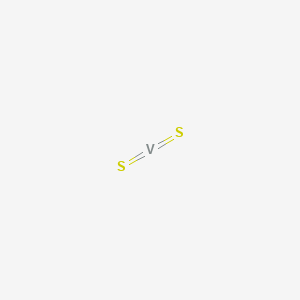

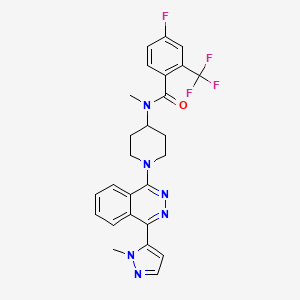

Pyrrolo[2,3-d]pyrimidine: A derivative with potential kinase inhibitory activity.

Thienopyrimidine: Another derivative with various biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the pyrimidine ring with an acrylate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

(E)-methyl 3-(pyrimidin-5-yl)acrylate is an organic compound with the molecular formula C₁₁H₁₃N₃O₂, characterized by a pyrimidine ring attached to an acrylate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps that include the formation of the acrylate functional group, which is known for its reactivity due to the presence of a double bond. The geometric configuration denoted by (E) indicates a specific arrangement of substituents around this double bond, influencing its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties , which are common among pyrimidine derivatives. The ability to scavenge free radicals can contribute to its potential therapeutic applications in conditions associated with oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also act as a potential anti-inflammatory agent . Pyrimidine derivatives have been noted for their roles in modulating inflammatory pathways, although specific mechanisms for this compound require further investigation.

Interaction Studies

Interaction studies focusing on the binding affinity of this compound with various biological targets have been conducted. These studies often involve assessing its interactions with enzymes or receptors, providing insights into its therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including this compound:

- Anticancer Activity :

- Kinase Inhibition :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-pyridyl acrylate | Pyridine ring instead of pyrimidine | Exhibits different electronic properties |

| Ethyl 4-pyrimidinyl acrylate | Ethyl group on the acrylate | Potentially different solubility |

| Methyl 3-(thiazol-4-yl)acrylate | Thiazole ring instead of pyrimidine | Different biological activity |

This table highlights how variations in heterocyclic rings and substituents can significantly affect chemical behavior and biological activity.

Properties

IUPAC Name |

methyl (E)-3-pyrimidin-5-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMTMQOSKKDGC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866621-24-1 | |

| Record name | methyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.